Cas no 58609-75-9 (1H-Pyrrole-2,5-dione,1-[1,1'-biphenyl]-4-yl-)

1H-Pyrrole-2,5-dione,1-[1,1'-biphenyl]-4-yl- structure
58609-75-9 structure
Product Name:1H-Pyrrole-2,5-dione,1-[1,1'-biphenyl]-4-yl-
CAS No:58609-75-9
MF:C16H11NO2
MW:249.264044046402
CID:369539
PubChem ID:42797
Update Time:2025-04-19

1H-Pyrrole-2,5-dione,1-[1,1'-biphenyl]-4-yl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2,5-dione,1-[1,1'-biphenyl]-4-yl-
    • 1-(4-phenylphenyl)pyrrole-2,5-dione
    • Maleimide, N-4-biphenylyl-
    • 1-(Biphenyl-4-yl)-1H-pyrrole-2,5-dione
    • 1-[1,1'-biphenyl]-4-yl-1H-pyrrole-2,5-dione
    • DTXSID30207328
    • 1-(4-Biphenylyl)-1H-pyrrole-2,5-dione
    • 4-21-00-04634 (Beilstein Handbook Reference)
    • 58609-75-9
    • CHEMBL567545
    • N-(4-Biphenylyl)maleimide
    • IDI1_016244
    • AI3-02979
    • SCHEMBL9719419
    • 1-Biphenyl-4-ylmaleimide
    • Cyto6B10
    • CBDivE_004932
    • HMS1444M17
    • Maybridge3_004857
    • PD135128
    • BDBM50300341
    • 1H-Pyrrole-2,5-dione, 1-(1,1'-biphenyl)-4-yl-
    • AKOS000296044
    • Maleimide,N-4-biphenylyl-
    • BRN 0183921
    • Inchi: 1S/C16H11NO2/c18-15-10-11-16(19)17(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H
    • InChI Key: RXWKCYQPTDVVSI-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(N1C1C=CC(=CC=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 249.07903
  • Monoisotopic Mass: 249.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.4

Experimental Properties

  • Density: 1.274
  • Boiling Point: 433.7°C at 760 mmHg
  • Flash Point: 203.4°C
  • Refractive Index: 1.645
  • PSA: 37.38
  • LogP: 2.84800
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